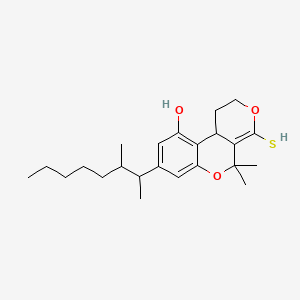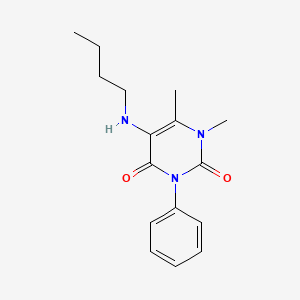
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a butylamino group at the 5-position, dimethyl groups at the 1 and 6 positions, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-, the synthetic route may involve:
N-Alkylation: Introduction of the butylamino group at the 5-position can be achieved through N-alkylation reactions using butylamine and appropriate alkylating agents.
Methylation: The dimethyl groups at the 1 and 6 positions can be introduced through methylation reactions using methyl iodide or similar reagents.
Aryl Substitution: The phenyl group at the 3-position can be introduced through aryl substitution reactions using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkylating agents, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in nucleic acid metabolism.
Interacting with Nucleic Acids: Binding to RNA or DNA and affecting their structure and function.
Modulating Cellular Pathways: Influencing cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can be compared with other uracil derivatives such as:
5-Fluorouracil: An anticancer drug that inhibits thymidylate synthase and interferes with DNA synthesis.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
1-Methyluracil: A derivative used in the study of nucleic acid chemistry.
The unique structural modifications of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
31991-98-7 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
5-(butylamino)-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-11-17-14-12(2)18(3)16(21)19(15(14)20)13-9-7-6-8-10-13/h6-10,17H,4-5,11H2,1-3H3 |
Clé InChI |
KYJJTIBGMAGFPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(N(C(=O)N(C1=O)C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




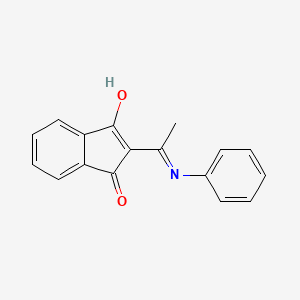
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
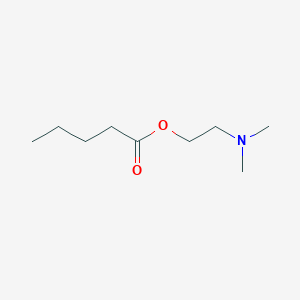
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
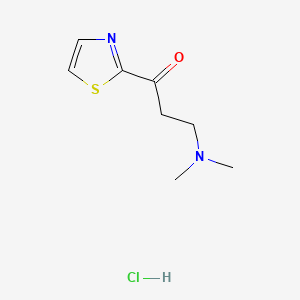
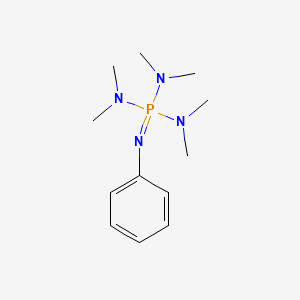
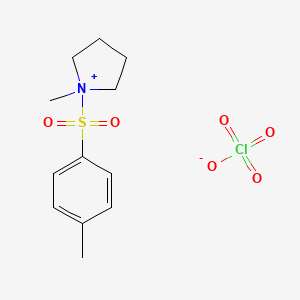
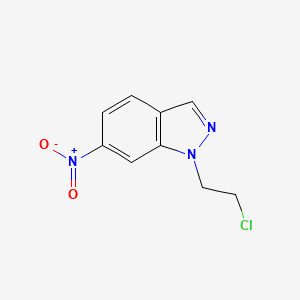
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

